Research suggests that methyl benzoate possesses insecticidal properties, making it a potential candidate for the development of environmentally friendly biopesticides. Studies have demonstrated its effectiveness against various insect pests, including:
Methyl benzoate's repellent properties are being investigated in various contexts:
Emerging research explores the potential of methyl benzoate derivatives as inhibitors of the pentose phosphate pathway, a metabolic process linked to cancer progression and drug resistance. In silico and in vitro studies suggest that these derivatives may offer new avenues for cancer treatment, although further research is necessary. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results: )
Methyl benzoate plays a crucial role in plant biology. Research investigates its involvement in:
Methyl benzoate (C6H5COOCH3) is a colorless liquid ester formed by the condensation of benzoic acid and methanol []. It occurs naturally in fruits like guava, mango, and kiwifruit []. Methyl benzoate plays a significant role in scientific research due to its pleasant fragrance and various chemical properties [].
The key feature of methyl benzoate's structure is the ester functional group (C-O-O-C), where a carbonyl group (C=O) is linked to a methoxy group (O-CH3) through an oxygen atom []. This structure contributes to its characteristic properties like polarity and solubility. The aromatic benzene ring (C6H6) attached to the carbonyl group provides stability and influences its reactivity [].
Methyl benzoate can be synthesized through various methods, including:
C6H5COOH + CH3OH -> C6H5COOCH3 + H2O (Equation 1)
(CH3)2SO4 + NaC6H5COO -> C6H5COOCH3 + CH3ONa + NaHSO4 (Equation 2)
Methyl benzoate can hydrolyze under acidic or basic conditions, yielding benzoic acid and methanol.
C6H5COOCH3 + H2O -> C6H5COOH + CH3OH (Equation 3)
Methyl benzoate can undergo various reactions due to its reactive ester group. These include:
Irritant